molecular formula C11H15NO3 B1426453 [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349718-91-7

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Cat. No. B1426453
M. Wt: 209.24 g/mol
InChI Key: VTKXTNWARVCNJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is C11H15NO3. The InChI code is 1S/C10H13NO2/c11-5-8-1-3-9 (4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 .

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with complex structures, including those with methoxy and phenyl groups, often undergo various synthesis and characterization processes. For example, novel syntheses of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives have been developed using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. These methods can provide a framework for the synthesis of other complex organic compounds, including "[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine" (Schlosser et al., 2015).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with various ligands, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been explored for their photocytotoxic properties and potential for cellular imaging. These studies highlight the application of complex organic molecules in medical research, particularly in targeting and treating cancer cells through light-activated processes (Basu et al., 2014).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities are common applications for new chemical entities. For instance, derivatives of methanamine have been synthesized and tested for their antibacterial and antifungal properties. Such research underscores the potential of methanamine derivatives, including "[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine," in developing new antimicrobial agents (Thomas et al., 2010).

Safety And Hazards

The hazard statements for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine include H314, H315, H319, H335, and the precautionary statements include P260, P261, P264, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P405 .

properties

IUPAC Name

[3-methoxy-4-(oxetan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-11-4-8(5-12)2-3-10(11)15-9-6-14-7-9/h2-4,9H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKXTNWARVCNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238923
Record name Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

CAS RN

1349718-91-7
Record name Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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